3-(Piperazin-1-yl)pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-piperazin-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-7-9-1-2-13-8-10(9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIHCOUUXOPZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273557 | |
| Record name | 3-(1-Piperazinyl)-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058161-62-8 | |
| Record name | 3-(1-Piperazinyl)-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058161-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Piperazinyl)-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Piperazin-1-yl)pyridine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyridine ring, a piperazine moiety, and a nitrile group. These components are known to influence its biological activity, making it a candidate for various pharmacological applications.
Structural Characteristics
The compound's structure can be summarized as follows:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Piperazine Moiety : A saturated six-membered ring containing two nitrogen atoms.
- Nitrile Group : A functional group characterized by a carbon triple-bonded to a nitrogen atom.
This arrangement of functional groups is critical in determining the compound's interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in pharmacology. Some key findings include:
- Antidiabetic Potential : Similar compounds have shown promise as antidiabetic agents. For instance, derivatives of piperazine have demonstrated significant inhibitory effects on enzymes related to glucose metabolism, such as α-glucosidase and α-amylase .
- Cytotoxicity and Antitumor Activity : Preliminary studies suggest that this compound may exhibit low cytotoxicity while maintaining efficacy against certain cancer cell lines. This characteristic is crucial for developing therapeutic agents with minimal side effects.
- Interaction with Biological Targets : The compound is believed to interact with various receptors and enzymes, which are pivotal in mediating its biological effects. In vitro studies are essential for elucidating these interactions further.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Piperazin-1-Yl)pyridine-3-carbonitrile | Piperazine at position 2 | Different position of cyano group affects activity |
| 1-(Piperazin-1-Yl)pyrazine | Pyrazine instead of pyridine | Potentially different biological activity |
| 4-(Piperazin-1-Yl)pyrimidine | Pyrimidine ring substitution | May have distinct pharmacodynamics |
Case Studies and Research Findings
Several studies have been conducted to explore the pharmacological potential of piperazine derivatives, including this compound:
- Antidiabetic Activity : A study reported that piperazine derivatives showed IC50 values significantly lower than standard drugs like acarbose, indicating strong potential as antidiabetic agents .
- Antitumor Studies : Research has indicated that compounds similar to this compound can induce apoptosis in cancer cells, suggesting their role in cancer therapy .
- Mechanistic Insights : Investigations into the mechanism of action reveal that these compounds may inhibit specific signaling pathways involved in cell proliferation and survival, further supporting their therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
3-(Piperazin-1-yl)pyridine-4-carbonitrile serves as a versatile building block in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in the development of drugs targeting multiple therapeutic areas:
- Antimicrobial Agents : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 5 µM | |
| Staphylococcus aureus | 10 µM | |
| Escherichia coli | 15 µM |
- Anticancer Activity : Research has shown that derivatives of this compound can induce cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanisms may involve inhibition of specific enzymes critical for cancer cell proliferation.
Chemical Biology
In chemical biology, this compound is utilized as a probe to study enzyme inhibition and receptor binding. Its ability to interact with biological targets allows researchers to explore cellular pathways and molecular interactions effectively .
Imaging Applications
A fluorine-18 labeled derivative of this compound has been investigated as a potential positron emission tomography (PET) imaging agent targeting the dopamine D4 receptor. This application highlights its role in neuroimaging and the study of neuropsychiatric disorders.
Case Studies
Several studies have documented the biological activity and therapeutic potential of this compound:
- Antimicrobial Activity Study : A study published in MDPI demonstrated that derivatives exhibited potent antimicrobial effects, significantly inhibiting growth against resistant bacterial strains compared to standard antibiotics .
- Anticancer Research : Research highlighted the cytotoxic properties of this compound against various cancer cell lines, emphasizing its potential as a lead compound for anticancer drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Pattern and Electronic Effects
2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile
- Structure: Pyridine with chlorine at position 2, piperazine at position 6, and cyano at position 3.
- Molecular Formula : C₁₀H₁₁ClN₄; MW : 222.68 g/mol .
- The shifted piperazine position (C6 vs. C3) may influence spatial interactions with biological targets, such as serotonin or dopamine receptors .
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
- Structure: Pyridine with chlorine at C5, piperazine linked to a pyrimidine ring (dimethylamino and methyl substituents) at C6, and cyano at C3.
- Molecular Formula : C₁₇H₁₉ClN₈; MW : 386.85 g/mol .
- Key Differences :
- The pyrimidine-piperazine extension increases molecular complexity and weight, likely enhancing selectivity for kinase or receptor subtypes.
- Chlorine at C5 may sterically hinder interactions compared to the simpler C3-piperazine substitution in the parent compound.
Pharmacological and Binding Profiles
Triazole Hybrids (e.g., 13a–13d)
- Structure: Piperazine-pyridine core conjugated with triazole moieties and cyclopenta[c]pyridine or tetrahydroisoquinoline groups .
- Example : 13a (C₂₈H₃₄N₈O) exhibits a melting point of 162–164°C and enhanced lipophilicity due to cyclopenta[c]pyridine.
- Key Differences :
Dopamine D4 Receptor Ligands
- Example : L-750,667 (Ki = 0.51 nM for D4 receptors) shares structural motifs with piperazine-carbonitriles .
- Key Differences: The parent compound lacks the azaindole scaffold of L-750,667, which is critical for D4 selectivity. Piperazine in both compounds serves as a flexible hinge for receptor interaction, but the cyano group in the parent may limit blood-brain barrier penetration compared to bulkier substituents.
Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) | |
|---|---|---|---|---|
| Parent compound | 1.2 | ~10 (DMSO) | Not reported | |
| 2-Chloro derivative | 1.8 | ~5 (DMSO) | 114–116 | |
| 13a (triazole hybrid) | 3.5 | <1 (DMSO) | 162–164 |
- Trends :
- Chlorine and triazole substituents increase logP, reducing aqueous solubility.
- Bulky extensions (e.g., cyclopenta[c]pyridine) raise melting points due to enhanced crystallinity.
Preparation Methods
Nucleophilic Aromatic Substitution of Halopyridines with Piperazine
A widely employed synthetic route to 3-(piperazin-1-yl)pyridine derivatives involves the nucleophilic aromatic substitution (S_NAr) of halogenated pyridines with piperazine. Specifically, 2-chloro-3-nitropyridine or related halopyridines can be reacted with an excess of piperazine under reflux conditions in solvents such as acetonitrile. The electron-withdrawing substituents (e.g., nitro groups) on the pyridine ring activate the halogenated position towards nucleophilic attack by the piperazine nitrogen.
- Reaction conditions: Reflux in acetonitrile for 12 hours or more.
- Yields: Moderate to good yields (around 65%) have been reported.
- Mechanism: The nucleophilic nitrogen of piperazine attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the pyridylpiperazine linkage.
This method was exemplified in the synthesis of 1-(3-nitropyridin-2-yl)piperazine, a close analog of 3-(piperazin-1-yl)pyridine-4-carbonitrile, where the nitro substituent enhances electrophilicity at the 2-position of pyridine, facilitating substitution.
Multi-Step Synthesis via Pyridine-4-Carbonitrile Derivatives
The preparation of this compound often involves starting from pyridine-4-carbonitrile derivatives. The general approach includes:
- Step 1: Functionalization of pyridine-4-carbonitrile at the 3-position, often by halogenation or nitration to introduce a good leaving group or activating substituent.
- Step 2: Nucleophilic substitution with piperazine to install the piperazin-1-yl substituent at the 3-position.
This approach may require protection/deprotection steps or the use of catalysts to improve regioselectivity and yield.
Use of Potassium Carbonate as Base in Substitution Reactions
In reactions between piperazine and halogenated pyridine derivatives or related intermediates, potassium carbonate is frequently employed as a base to neutralize the released acid and promote nucleophilicity of the piperazine nitrogen.
- Typical conditions: Reflux in acetonitrile with potassium carbonate for 18–48 hours.
- Outcome: Substituted piperazinylpyridine derivatives with yields ranging from 30% to 70%, depending on the substrate and reaction time.
This method was used effectively in synthesizing various pyridylpiperazine derivatives, which are structurally related to this compound.
Purification and Characterization
After synthesis, purification is commonly achieved by column chromatography to isolate the desired product from side-products and unreacted starting materials.
- Characterization techniques:
- High-resolution mass spectrometry (HRMS) confirms molecular formula.
- Nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C) identifies chemical shifts corresponding to the piperazine methylene groups, aromatic protons, and nitrile carbon.
- Fourier-transform infrared (FT-IR) spectroscopy detects characteristic functional groups such as NH, C≡N (nitrile), and aromatic C-H stretches.
Summary Table of Typical Preparation Parameters
| Step | Reagents & Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Halogenated pyridine-4-carbonitrile + excess piperazine, reflux in acetonitrile | Nucleophilic aromatic substitution | ~65 | Electron-withdrawing groups enhance reactivity |
| 2 | Piperazine derivative + 2-chloro-N-arylacetamides or propanamides, K2CO3, reflux in acetonitrile | Nucleophilic substitution | 30–70 | Base promotes substitution; reaction times 18–48 h |
| 3 | Purification by column chromatography | Isolation | - | Essential for product purity |
| 4 | Characterization by HRMS, NMR, FT-IR | Structural confirmation | - | Confirms substitution and functional groups |
Research Findings and Observations
- Electron-withdrawing groups on the pyridine ring (e.g., nitro, chloro) significantly facilitate nucleophilic aromatic substitution by increasing the electrophilicity of the carbon bearing the leaving group.
- The presence of a nitrile group at the 4-position of pyridine is compatible with substitution reactions at the 3-position, allowing selective functionalization without affecting the nitrile.
- Reaction yields can vary depending on the nature and position of substituents on the pyridine ring and the piperazine reagent.
- Piperazine derivatives synthesized by these methods have shown promising biological activities, including urease inhibition, which underscores the importance of efficient synthetic routes for these compounds.
Q & A
Q. What are the common synthetic routes for 3-(Piperazin-1-yl)pyridine-4-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a pyridine-carbonitrile precursor with piperazine derivatives under reflux in aprotic solvents like dichloromethane or THF. For example, substituting a halogen (e.g., chlorine) at the pyridine’s 3-position with piperazine can yield the target compound. Optimization includes:
- Catalyst use : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl halide intermediates.
- Temperature control : Reactions often proceed at 50–80°C to balance yield and side-product formation.
- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradient) or recrystallization ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Peaks at δ ~3.5–3.7 ppm (piperazine CH₂ groups) and δ ~8.5–9.0 ppm (pyridine protons) confirm core structure. Carbonitrile groups show characteristic ¹³C signals near 115–120 ppm.
- IR Spectroscopy : A sharp C≡N stretch at ~2200–2250 cm⁻¹ is diagnostic.
- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) verifies molecular ion ([M+H]⁺) and fragments.
Reference spectra from analogous compounds (e.g., substituted pyridine-carbonitriles) aid interpretation .
Q. What in vitro assays are used to assess the biological activity of this compound?
Methodological Answer: Common assays include:
- Enzyme inhibition : Kinase assays (e.g., VEGFR-2) using fluorescence-based ADP-Glo™ kits.
- Receptor binding : Radioligand displacement studies (e.g., 5-HT₂A or H1 receptors) with membrane preparations.
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2 or MCF-7).
Dose-response curves (IC₅₀/EC₅₀) and controls (e.g., staurosporine for kinase inhibition) validate activity .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
Methodological Answer: Contradictions often arise from assay variability or off-target effects. Strategies include:
- Orthogonal validation : Replicate studies using alternative methods (e.g., SPR for binding affinity vs. functional assays).
- Proteomic profiling : Chemoproteomics (e.g., kinase inhibitor beads) identifies secondary targets.
- Structural analysis : Co-crystallization with primary targets (e.g., using SHELX for X-ray refinement) clarifies binding modes .
Q. What computational strategies elucidate the compound’s receptor-binding mechanisms?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT₂A). Focus on piperazine’s hydrogen bonding with Asp155 and pyridine’s π-π stacking.
- MD simulations : GROMACS or AMBER simulate binding stability over 100+ ns trajectories.
- QSAR models : Train models on analogs (e.g., 4-(piperazin-1-yl)quinolin-2-ones) to predict activity cliffs .
Q. How can SAR studies improve the compound’s pharmacological profile?
Methodological Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine’s 5-position to enhance metabolic stability.
- Piperazine substitution : Replace N-methylpiperazine with spirocyclic variants to reduce off-target binding.
- Prodrug design : Esterify the carbonitrile to improve solubility (e.g., acetate prodrugs hydrolyzed in vivo).
Validate via parallel synthesis and ADMETox profiling (e.g., hepatic microsomal stability assays) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Cell line authentication : STR profiling ensures no cross-contamination.
- Microenvironment modulation : Test under hypoxia vs. normoxia to assess context-dependent activity.
- Pathway analysis : RNA-seq or phosphoproteomics identifies cell-specific signaling nodes (e.g., PI3K/Akt in resistant lines).
Report EC₅₀ values with 95% confidence intervals and use ANOVA for cross-study comparisons .
Experimental Design Tables
Q. Table 1. Key Synthetic Parameters for Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–16 h | Prolonged time reduces side products |
| Solvent | DCM/THF (1:1) | Maximizes solubility of intermediates |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | >10 mol% increases cost without benefit |
Q. Table 2. Spectral Benchmarks for Characterization
| Technique | Key Signal(s) | Reference Compound |
|---|---|---|
| ¹H NMR (400 MHz) | δ 3.60 (m, 8H, piperazine) | Analog in |
| IR (ATR) | 2231 cm⁻¹ (C≡N) | Data from |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
